molecular formula C21H15F4N3O2S2 B2784037 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 687561-87-1

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2784037
CAS RN: 687561-87-1
M. Wt: 481.48
InChI Key: PZFWPKCQBMYKGI-UHFFFAOYSA-N
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Description

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H15F4N3O2S2 and its molecular weight is 481.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Analysis

The compound has been characterized through spectroscopic methods such as FT-IR and FT-Raman spectra. Studies using the density functional B3LYP method with the 6-311G++(d,p) basis set have provided insights into its equilibrium geometry, natural bond orbital calculations, and vibrational assignments. Intermolecular interactions were analyzed through Hirshfeld surfaces, revealing significant hydrogen bonding and weak intramolecular interactions. These structural insights are crucial for understanding the compound's reactivity and potential for modifications for specific applications (Mary et al., 2020).

Antiviral Applications

The antiviral potency of the compound, specifically against SARS-CoV-2, the virus responsible for COVID-19, has been investigated through molecular docking studies. The compound showed promising results by interacting with the SARS-CoV-2 protease, suggesting potential for development as a therapeutic agent against the virus. This application is particularly relevant in the search for effective treatments for COVID-19 and highlights the compound's potential in antiviral research (Mary et al., 2020).

Antitumor and Anticancer Applications

Derivatives of the compound have been synthesized and evaluated for their antitumor activity. These studies have identified several derivatives with potent anticancer properties, comparable to known anticancer drugs. The research underscores the compound's utility as a scaffold for developing new anticancer agents, offering potential pathways for treating various cancers (Hafez & El-Gazzar, 2017).

Herbicidal Activity

Investigations into the herbicidal activities of novel derivatives of the compound have shown effectiveness against dicotyledonous weeds. These studies are indicative of the compound's potential in agricultural applications, particularly in the development of new herbicides that can target specific weeds without affecting the crops (Wu et al., 2011).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Pharmacokinetics

The compound’s molecular weight is 641.767 , which could influence its pharmacokinetic properties For instance, compounds with a high molecular weight often have lower absorption and distribution but may have longer half-lives.

properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O2S2/c22-13-4-6-15(7-5-13)28-19(30)18-16(8-9-31-18)27-20(28)32-11-17(29)26-14-3-1-2-12(10-14)21(23,24)25/h1-7,10H,8-9,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFWPKCQBMYKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.